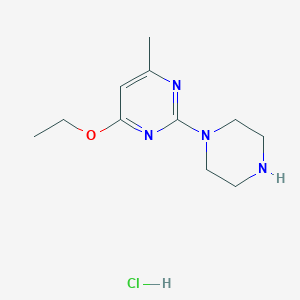

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride

Description

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative featuring a piperazine ring at position 2, an ethoxy group at position 4, and a methyl group at position 6. It serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and receptor modulators. The hydrochloride salt enhances solubility and crystallinity, making it suitable for formulation .

Properties

IUPAC Name |

4-ethoxy-6-methyl-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-3-16-10-8-9(2)13-11(14-10)15-6-4-12-5-7-15;/h8,12H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYFDYADQLAINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes nucleophilic substitution reactions under basic conditions, where deprotonation enhances nitrogen’s nucleophilicity. Key reactions include:

These reactions proceed via SN2 mechanisms, with the piperazine nitrogen attacking electrophilic centers. Steric hindrance from the pyrimidine ring slightly reduces yields compared to simpler piperazine derivatives.

Hydrolysis of the Ethoxy Group

The ethoxy group undergoes acid-catalyzed hydrolysis to form a hydroxyl substituent:

Conditions : 48% HBr in acetic acid, reflux for 6–8 hours.

Product : 6-Methyl-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride.

Purity : >90% (HPLC).

Oxidation of the Methyl Substituent

The methyl group at position 6 is oxidized to a carboxylic acid under strong acidic conditions:

Reagents : KMnO₄ in 10% H₂SO₄, 70°C for 4 hours.

Product : 4-Ethoxy-2-(piperazin-1-yl)pyrimidine-6-carboxylic acid hydrochloride.

Yield : 68%.

Electrophilic Aromatic Substitution on Pyrimidine Ring

The pyrimidine ring participates in electrophilic substitution, directed by electron-donating groups:

| Reaction | Reagent/Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy | 5-Nitro derivative | |

| Bromination | Br₂ (1 equiv), FeBr₃, RT | Ortho to methyl | 5-Bromo derivative |

Regioselectivity is influenced by the ethoxy group’s +M effect and methyl’s +I effect.

Salt Influence and Reaction Conditions

The hydrochloride salt’s protonated piperazine requires basic conditions (e.g., K₂CO₃ or Et₃N) to liberate the free amine for nucleophilic reactions . Polar aprotic solvents (DMF, THF) enhance solubility, while elevated temperatures (60–80°C) accelerate kinetics without decomposition.

This compound’s multifunctional reactivity makes it valuable for synthesizing derivatives with tailored biological or physicochemical properties. Further studies exploring cross-coupling or cycloaddition reactions could expand its utility in medicinal chemistry.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride have shown potent inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. In vitro assays indicated that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting a promising therapeutic potential for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including the cystic fibrosis transmembrane conductance regulator (CFTR). These studies revealed key hydrophobic interactions that enhance the compound's binding efficiency, indicating its potential as a CFTR modulator . The structure–activity relationship (SAR) analysis further supports modifications to improve potency and selectivity.

Synthesis of Novel Derivatives

The synthesis of this compound has paved the way for creating novel derivatives with enhanced biological activity. Research has focused on modifying the piperazine ring to optimize pharmacological properties. For example, introducing methyl groups at specific positions significantly improved the compound's efficacy against certain targets .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine compounds including this compound exhibited significant reduction in edema compared to control groups. This suggests that these compounds could be developed into effective anti-inflammatory agents for clinical use.

Case Study 2: Cystic Fibrosis Research

A study focusing on cystic fibrosis highlighted the potential of this compound as a CFTR modulator. Through molecular docking and subsequent biological assays, it was shown that modifications to the piperazine moiety could enhance the interaction with CFTR, leading to improved chloride ion transport in cell models .

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Molecular Data :

- Reported Molecular Formula : C$9$H${15}$ClN$_4$O (from , though inconsistencies exist; see Table 1).

- Molecular Weight : 226.71 g/mol (as per ), though calculated values suggest discrepancies (see Section 2.1).

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

The table below highlights structural differences and molecular data for analogs:

*Note: The molecular formula C$9$H${15}$ClN$4$O reported in conflicts with calculated values (expected ~C${11}$H${19}$ClN$4$O for ethoxy).

Key Structural and Functional Differences

- Ethoxy vs. Methoxy derivatives (e.g., C${10}$H${17}$ClN$_4$O) exhibit higher polarity, favoring aqueous solubility .

Piperazine vs. Morpholine (Position 2) :

Chloro vs. Methylthio (Position 2) :

Discrepancies and Limitations

- Molecular Data Conflicts : reports a lower molecular weight (226.71 g/mol) than expected for C${11}$H${19}$ClN$_4$O (~258 g/mol). This may arise from incomplete salt-form reporting or typographical errors .

- Limited Property Data: Solubility, melting points, and biological activity data are absent in provided evidence, necessitating reliance on structural extrapolation.

Biological Activity

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C_{12}H_{18}ClN_{3}O

- CAS Number : 1185310-50-2

- Molecular Weight : 253.75 g/mol

This pyrimidine derivative features a piperazine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as PARP1 (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

- Antifolate Mechanism : The compound may act through an antifolate mechanism, disrupting the incorporation of folate into nucleic acids, thereby affecting cell proliferation, particularly in cancer cells .

- Interaction with Receptors : The piperazine ring can facilitate interaction with various receptors, enhancing the compound's pharmacological profile.

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against breast cancer cell lines by inhibiting PARP1 activity, leading to increased levels of cleaved PARP and activated caspases .

Antimicrobial Activity

The compound's structural analogs have demonstrated notable antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. Research indicates that certain modifications to the piperazine structure can enhance antimicrobial potency significantly .

Solubility and Formulation Considerations

The solubility of this compound is critical for its bioavailability. Enhanced solubility profiles have been observed with specific salt forms, which can improve therapeutic efficacy in formulations .

Study on Anticancer Efficacy

A study published in Molecules evaluated the anticancer effects of pyrimidine derivatives, including those with piperazine substitutions. The findings showed that these compounds inhibited the growth of breast cancer cells with IC50 values comparable to established drugs like Olaparib .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

Study on Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives similar to this compound were tested against M. tuberculosis. The results indicated effective inhibition at concentrations as low as 4 µg/mL for certain derivatives .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride?

Methodological Answer:

Synthesis optimization requires careful control of:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrimidine C2 position, as seen in analogous piperazinyl-pyrimidine syntheses .

- Temperature : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct minimization .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of piperazine, improving coupling efficiency .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and quartet at ~4.0 ppm (OCH₂), while piperazine protons resonate at 2.5–3.5 ppm .

- IR : Detect N–H stretches (piperazine, ~3300 cm⁻¹) and C–O–C (ethoxy, ~1250 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₉N₄O·Cl (theoretical: 282.1254) .

Basic: What strategies address poor solubility in aqueous buffers during biological assays?

Methodological Answer:

- Salt form : Hydrochloride salts improve aqueous solubility via protonation of the piperazine nitrogen .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Buffers at pH 4–5 (matching piperazine pKa ~9.8) maintain solubility through partial ionization .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy, piperazine substituents) influence bioactivity?

Methodological Answer:

- Ethoxy vs. methoxy : Ethoxy’s larger size enhances lipophilicity, potentially improving membrane permeability but reducing solubility. Methoxy derivatives may favor higher solubility .

- Piperazine substitutions : N-Methylpiperazine increases basicity, altering receptor binding kinetics. Bulkier substituents (e.g., phenyl) can sterically hinder target interactions .

- Case Study : Pyridazine analogs with 4-phenylpiperazine show enhanced antiplatelet activity compared to unsubstituted piperazine .

Advanced: How can stability under physiological conditions (pH, temperature) be systematically evaluated?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC; piperazine rings are prone to hydrolysis at extremes (pH <3 or >10) .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Hydrochloride salts typically degrade above 200°C .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation of the pyrimidine ring .

Advanced: How to resolve contradictions in reported crystallographic data vs. computational modeling?

Methodological Answer:

- X-ray diffraction (XRD) : Validate crystal packing and hydrogen-bonding networks. For example, piperazine adopts a chair conformation in crystalline states, which may differ from solution-phase models .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with XRD data. Discrepancies often arise from solvent effects or lattice forces .

- Case Study : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine’s XRD data revealed planar pyrimidine rings, contradicting earlier bent-ring simulations .

Advanced: What analytical methods ensure batch-to-batch consistency in preclinical studies?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to quantify purity (>98%) and detect trace impurities (e.g., unreacted piperazine) .

- Elemental analysis : Confirm Cl⁻ content (theoretical: ~12.5%) to verify hydrochloride salt formation .

- Karl Fischer titration : Control water content (<0.5%) to prevent hydrolysis during storage .

Advanced: How to design in vitro models for assessing target engagement (e.g., kinase inhibition)?

Methodological Answer:

- Kinase profiling : Use fluorescence polarization assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, PI3K). Piperazine-pyrimidine hybrids often target ATP-binding pockets .

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HCT-116) .

- Dose-response : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism); compare with reference inhibitors (e.g., imatinib for tyrosine kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.